1-(4-(3-Aminopropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(4-(3-Aminopropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one is an organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a piperazine ring substituted with an aminopropyl group and a dimethylpropanone moiety. It is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-Aminopropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one typically involves the reaction of 1-(3-aminopropyl)piperazine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-Aminopropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where the aminopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amines and alcohols.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
1-(4-(3-Aminopropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-(3-Aminopropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropyl group allows the compound to bind to active sites on enzymes, inhibiting their activity. Additionally, the piperazine ring can interact with receptor sites, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(3-aminopropyl)piperazine: Contains two aminopropyl groups attached to a piperazine ring.
1-(2-Aminoethyl)piperazine: Features an aminoethyl group instead of an aminopropyl group.
1,4-Bis(2-hydroxyethyl)piperazine: Substituted with hydroxyethyl groups instead of aminopropyl groups.
Uniqueness
1-(4-(3-Aminopropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one is unique due to its combination of a piperazine ring with an aminopropyl group and a dimethylpropanone moiety. This structure imparts specific chemical and biological properties that are distinct from other similar compounds, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H25N3O |
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Molecular Weight |
227.35 g/mol |
IUPAC Name |
1-[4-(3-aminopropyl)piperazin-1-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C12H25N3O/c1-12(2,3)11(16)15-9-7-14(8-10-15)6-4-5-13/h4-10,13H2,1-3H3 |
InChI Key |
SBRZUURBTOSXPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CCCN |
Origin of Product |
United States |
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